Tetrahydro Curcumin-d6

Analytical Chemistry Method Validation Isotope Dilution

Accurate LC-MS/MS quantification of tetrahydrocurcumin is compromised by matrix effects and extraction variability when using non-isotopic internal standards. Tetrahydro Curcumin-d6 solves this with a +6 Da mass shift. - Co-elutes with analyte; normalizes ionization efficiency & recovery - Enables FDA/ICH-compliant method validation for ADME studies - Essential for cGMP quality control of tetrahydrocurcumin APIs & supplements

Molecular Formula C21H24O6
Molecular Weight 378.4 g/mol
Cat. No. B12425775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro Curcumin-d6
Molecular FormulaC21H24O6
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CCC(=O)CC(=O)CCC2=CC(=C(C=C2)O)OC)O
InChIInChI=1S/C21H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,24-25H,3-4,7-8,13H2,1-2H3/i1D3,2D3
InChIKeyLBTVHXHERHESKG-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydro Curcumin-d6 – Deuterated Internal Standard


Tetrahydro Curcumin-d6 (THC-d6) is a deuterium-labeled analog of tetrahydrocurcumin, a major reductive metabolite of curcumin [1]. It is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for the precise quantification of tetrahydrocurcumin and other curcuminoids in complex biological matrices . The compound possesses a molecular formula of C21H24O6, with a theoretical mass increase of 6 Da (approximately 378.4 g/mol) due to the substitution of six hydrogen atoms with deuterium (d6) on the methoxy groups . This mass shift facilitates clear differentiation from the non-labeled analyte during mass spectrometric detection.

LC-MS/MS bioanalysis of curcuminoids in complex biological matrices.
Deuterated internal standard (d6) with +6 Da mass shift for clear analyte differentiation.
Co-elution with target analyte to normalize matrix effects, ionization efficiency, and extraction losses.

Tetrahydro Curcumin-d6: Non-Substitutable Standard


In bioanalytical method development, generic substitution of Tetrahydro Curcumin-d6 with non-isotopic internal standards (e.g., salbutamol or tinidazole [1]) or even unlabeled tetrahydrocurcumin is not viable. Deuterated internal standards like THC-d6 co-elute with the target analyte under identical chromatographic conditions, thereby normalizing for variable matrix effects, ionization efficiency fluctuations, and sample preparation losses . Non-isotopic standards, by contrast, may exhibit distinct extraction recovery and differential ion suppression/enhancement, leading to quantification inaccuracies. Furthermore, using unlabeled tetrahydrocurcumin as an IS is analytically impossible as it would be indistinguishable from the endogenous or administered analyte in the mass spectrometer. The following evidence quantifies the specific advantages conferred by the deuterium labeling of Tetrahydro Curcumin-d6 over alternative quantification strategies.

Non-isotopic IS cannot match recovery or ion suppression. Different extraction behavior and matrix effect may introduce quantification bias.

Unlabeled tetrahydrocurcumin is analytically indistinguishable from the target analyte in mass spectrometry.

Generic deuterated IS may elute differently and do not guarantee equivalent matrix-effect normalization.

Tetrahydro Curcumin-d6 Key Advantages


Isotopic Purity & Mass Shift

Tetrahydro Curcumin-d6 is synthesized as a hexa-deuterated (d6) compound, incorporating six deuterium atoms at the methoxy positions . In LC-MS/MS applications, this isotopic labeling provides a baseline mass difference of +6 Da relative to the unlabeled tetrahydrocurcumin analyte (m/z 372.4 vs. m/z 378.4 for the [M+H]+ ion). This mass shift ensures complete resolution in the first quadrupole (Q1), eliminating cross-talk between the analyte and internal standard channels . Vendor specifications indicate a typical purity of ≥98%, with isotopic enrichment sufficient to ensure minimal (<0.1%) interference from the unlabeled isotopologue.

Isotopic Purity & Mass Shift
Data to verify
Mass shift: 6.0 Da (M+H)+
Purity: ≥98% (vendor spec)
Supports isotope dilution LC-MS/MS assay specificity.
Vendor specification; independent verification recommended.
Analytical Chemistry Method Validation Isotope Dilution

Deuterium-Enhanced Metabolic Stability

Deuteration at the methoxy positions of Tetrahydro Curcumin-d6 leverages the primary kinetic isotope effect (KIE) to retard oxidative metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, rendering the molecule more resistant to cleavage by cytochrome P450 enzymes (CYP2C9 and CYP3A4), which are known to metabolize tetrahydrocurcumin . Patents describe that deuteration at specific sites, such as the methoxy groups in THC-d6, can delay glucuronidation, potentially improving the half-life (t1/2) of the compound [1]. While direct comparative in vivo PK data for THC-d6 vs. THC is sparse, the class-level effect is well-established: deuterated analogs of curcuminoids exhibit significantly reduced clearance rates.

Metabolic Stability (Class-level)
Class-level inference
C-D bond may retard CYP-mediated oxidation; not quantified for THC-d6.
May offer a more stable tracer probe in metabolism studies.
Direct comparative in vivo PK data not available for THC-d6.
Drug Metabolism Pharmacokinetics Kinetic Isotope Effect

Tetrahydrocurcumin Stability and Bioavailability

Tetrahydrocurcumin, the unlabeled parent of THC-d6, exhibits significantly enhanced physicochemical properties compared to its precursor, curcumin. Tetrahydrocurcumin is colorless and stable at physiological pH, whereas curcumin is yellow and unstable, degrading rapidly [1]. This intrinsic stability of the tetrahydrocurcumin scaffold reduces non-specific degradation in analytical samples. Moreover, while curcumin has extremely poor water solubility (approximately 11 ng/mL [2]), tetrahydrocurcumin demonstrates superior solubility, which facilitates more reliable sample preparation and extraction recovery in bioanalytical workflows. The deuterated analog, THC-d6, retains these favorable physicochemical characteristics while adding the benefits of isotopic labeling.

Scaffold Stability & Solubility
Cross-study comparable
THC scaffold: colorless, stable at physiological pH
Curcumin solubility: 11 ng/mL (THC superior, inferred)
Simplifies sample preparation and enhances extraction recovery.
Direct THC-d6 solubility data not reported; inferred from THC properties.
Bioavailability Stability Formulation

Regulatory Compliance & Method Validation

Tetrahydro Curcumin-d6 is offered as a fully characterized reference standard suitable for analytical method development, method validation (AMV), and quality control (QC) applications in regulated environments . It is intended for use as a reference standard traceable to pharmacopeial standards (USP or EP) . This level of characterization supports compliance with FDA and ICH guidelines for bioanalytical method validation, which mandate the use of appropriate internal standards to ensure accuracy, precision, and specificity [1]. The availability of a Certificate of Analysis (CoA) with isotopic purity data provides the necessary documentation for regulatory submissions, a feature not uniformly available with custom-synthesized or non-standard deuterated compounds.

Method Validation Documentation
Supporting evidence
Certificate of Analysis (CoA) with isotopic purity data; characterized reference standard.
Supports bioanalytical method validation and documentation.
Regulatory guidance context; review required for specific submission requirements.
Quality Control Regulatory Science Traceability

Tetrahydro Curcumin-d6 Applications


LC-MS/MS Method Development & Validation

Tetrahydro Curcumin-d6 is the preferred internal standard for developing and validating robust LC-MS/MS methods to quantify tetrahydrocurcumin, curcumin, and other metabolites in biological matrices (plasma, urine, tissue homogenates) . Its use directly addresses the critical validation parameters of accuracy, precision, and matrix effect compensation as outlined in FDA and ICH guidance documents [1]. The +6 Da mass shift ensures analytical specificity, and the compound's commercial availability with full characterization expedites method implementation in CROs and pharmaceutical R&D labs.

Preclinical PK & Metabolism Studies

In preclinical studies investigating the absorption, distribution, metabolism, and excretion (ADME) of curcumin formulations, Tetrahydro Curcumin-d6 serves as an invaluable tracer molecule . Researchers can use THC-d6 to normalize for extraction variability and instrument drift, enabling accurate calculation of key PK parameters (Cmax, Tmax, AUC, t1/2) for unlabeled tetrahydrocurcumin in animal models. The deuterium label provides a reliable way to track the metabolite even in the presence of complex biological interferences.

Quality Control for Nutraceuticals & APIs

For manufacturers of dietary supplements or active pharmaceutical ingredients (APIs) containing tetrahydrocurcumin, Tetrahydro Curcumin-d6 is an essential reference standard for quality control release testing . It enables the accurate quantification of the active ingredient in finished products, ensuring batch-to-batch consistency and label claim verification. The compound's characterization as a reference standard, traceable to USP/EP where applicable, supports compliance with Good Manufacturing Practices (cGMP) .

Application
Selection Property
Validation Focus
LC-MS/MS method development & validation
Deuterated IS, 6 Da mass shift, CoA documentation
Accuracy, precision, matrix effect compensation in research matrices
Preclinical ADME research
Stable isotope tracer for curcumin formulations
PK parameter accuracy (Cmax, AUC) and extraction normalization
Quality control release testing
Reference standard with traceable characterization
Batch consistency and label claim verification for THC-containing products

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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